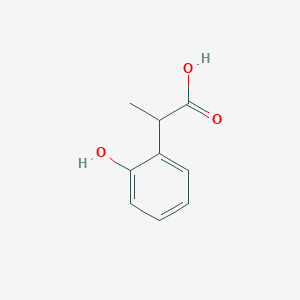

2-(2-Hydroxyphenyl)propionic acid

Vue d'ensemble

Description

“2-(2-Hydroxyphenyl)propionic acid” is a phenyl propionic acid derivative . It is also known as Atrolactic acid . It is a 2-hydroxy monocarboxylic acid and has a molecular weight of 166.178 .

Synthesis Analysis

The synthesis of “2-(2-Hydroxyphenyl)propionic acid” and its derivatives can be achieved through various methods. One approach involves the use of Williamson etherification, where the methyl ester of 3-(4-hydroxyphenyl)propionic acid is reacted with 1,2-dibromoethane . Another method involves the sulfation of phenolic acids, which can be done chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .

Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyphenyl)propionic acid” is represented by the linear formula: HOC6H4CH2CH2CO2H . The InChI key for this compound is CJBDUOMQLFKVQC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-(2-Hydroxyphenyl)propionic acid” appears as white crystals . It has a melting point of 88 °C . The density is estimated to be 1.1097 and the refractive index is estimated to be 1.4500 .

Applications De Recherche Scientifique

Nutritional Science

Application Summary

2-(2-Hydroxyphenyl)propionic acid has been studied for its effects on lipid metabolism and gut microbiota in the context of high-fat diets and obesity-related conditions .

Methods of Application

In a study, mice were fed a high-fat diet to induce obesity and related metabolic disturbances. The compound was administered to evaluate its potential protective effects .

Results

The administration of 2-(2-Hydroxyphenyl)propionic acid resulted in decreased body weight, improved dyslipidemia, and alleviated hepatic steatosis. It also enhanced the diversity of gut microbiota and reduced systemic endotoxin levels in the mice .

Pharmacology

Application Summary

This compound has been compared with other propionic acid derivatives for cytotoxicity effects on liver cells, providing insights into the safety profiles of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Methods of Application

Liver cells (THLE-2 and HEP-G2) were incubated with various concentrations of the compound, and cell viability was assessed using the MTT assay .

Results

The study found a dose-dependent reduction in cell viability, with the compound showing moderate cytotoxicity. It provided data for future studies on the efficacy and toxicity of propionic acid NSAIDs .

Materials Science

Application Summary

2-(2-Hydroxyphenyl)propionic acid is utilized in the synthesis of hydrogels and bolaamphiphiles, as well as an acyl donor for enzymatic synthesis .

Methods of Application

The compound is incorporated into chitosan, gelatin, or poly(ethylene glycol) to derive novel materials with specific properties .

Results

The resulting materials exhibit desired characteristics for various applications, demonstrating the versatility of 2-(2-Hydroxyphenyl)propionic acid in material synthesis .

Microbiology

Application Summary

It serves as a growth substrate for E. coli strains and aids in the study of microbial metabolism of catechin stereoisomers .

Methods of Application

Different strains of E. coli are cultured using 2-(2-Hydroxyphenyl)propionic acid as the primary carbon source to study their metabolic pathways .

Results

The research provides insights into the metabolic processes of E. coli, contributing to a better understanding of bacterial growth and metabolism .

Environmental Science

Application Summary

Investigations into the biodegradation of ibuprofen have revealed the metabolism of the drug to 2-(2-Hydroxyphenyl)propionic acid by various microbial cultures .

Methods of Application

Microbial cultures such as Cunninghamella elegans and Mucor hiemalis are used to study the oxidation of ibuprofen, leading to the formation of this compound .

Results

The study enhances the understanding of the environmental impact of pharmaceuticals and their metabolites, highlighting the role of microbes in drug degradation .

Biochemistry

Application Summary

The compound’s role in enzymatic reactions, particularly as an acyl donor in the synthesis of sugar alcohol esters, is of significant interest .

Methods of Application

Enzymatic assays are conducted to explore the efficiency of 2-(2-Hydroxyphenyl)propionic acid as an acyl donor in various biochemical reactions .

Results

The findings contribute to the development of enzymatic processes for industrial applications, showcasing the biochemical potential of the compound .

These sections provide a detailed overview of the diverse applications of 2-(2-Hydroxyphenyl)propionic acid in different scientific fields, along with the methods and results pertinent to each application. The compound’s versatility is evident from its use in nutritional science to materials science, offering valuable contributions to research and industry alike.

Chemical Synthesis

Application Summary

This compound is involved in the synthesis of sulfated metabolites of phenolic acids, which are important for understanding flavonoid biotransformation and their health effects .

Methods of Application

Chemical and chemoenzymatic methods are used to synthesize sulfated derivatives of phenolic acids. The compound is reacted with SO3 complexes or sulfotransferases to yield sulfated products .

Results

The synthesized sulfated metabolites serve as analytical standards in metabolic studies and help determine the biological activity of phenolic acids .

Nutraceutical Development

Application Summary

2-(2-Hydroxyphenyl)propionic acid has potential applications in the development of nutraceuticals aimed at managing non-alcoholic fatty liver disease (NAFLD) and modulating gut microbiota .

Methods of Application

In vivo studies on mice fed a high-fat diet assess the efficacy of the compound in reducing body weight, liver index, and improving lipid profiles .

Results

The compound showed promising results in ameliorating hepatic steatosis and enhancing gut microbiota diversity, indicating its potential as a nutraceutical ingredient .

Microbial Biotransformation

Application Summary

The hydroxylation of 2-phenylpropionic acid to 2-(2-Hydroxyphenyl)propionic acid is studied using various microorganisms, highlighting the compound’s role in microbial metabolism .

Methods of Application

Microorganisms are screened for their ability to hydroxylate 2-phenylpropionic acid, with the highest activity found in certain strains .

Results

This research provides insights into the enzymatic capabilities of microorganisms and their potential use in biotransformation processes .

Safety And Hazards

Orientations Futures

Research on “2-(2-Hydroxyphenyl)propionic acid” and its derivatives is ongoing. For instance, studies have shown that hydroxyphenyl propionic acids (HPP) have potential in inhibiting lipid accumulation . Future research could focus on further understanding the biological activities of these compounds and their potential applications in health and medicine .

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHQRJXHSUXNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)propionic acid | |

CAS RN |

533931-68-9 | |

| Record name | 2-(2-Hydroxyphenyl)propanoic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

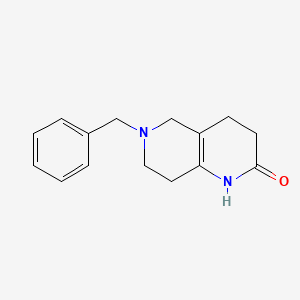

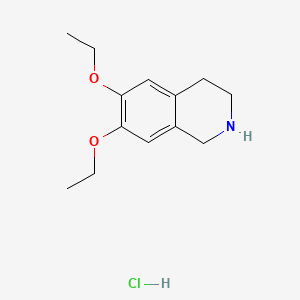

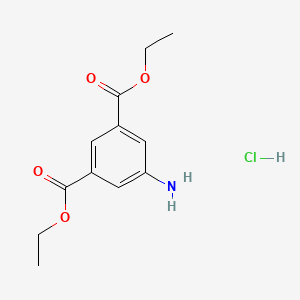

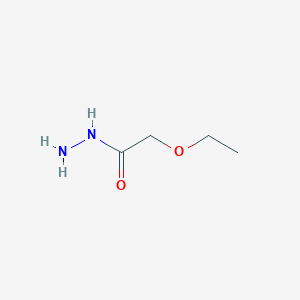

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)